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Executive Summary & Chemical Identity[1][2]
The target molecule, 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid, acts as a

zwitterionic intermediate often encountered in the synthesis of complex pharmaceutical active

ingredients (APIs). Its structural validation is non-trivial due to the directing effects of the

salicylate core, which can yield regioisomeric mixtures (3- vs. 5-substitution) during the

Mannich reaction.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b14010492#bc-rfq
https://www.benchchem.com/product/b14010492/docs?utm_src=pdf-body#structural-elucidation-of-5-dimethylamino-methyl-2-hydroxybenzoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14010492?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Data

IUPAC Name
5-[(Dimethylamino)methyl]-2-hydroxybenzoic

acid

Common Name 5-(Dimethylaminomethyl)salicylic acid

Molecular Formula C₁₀H₁₃NO₃

Molecular Weight 211.22 g/mol

Monoisotopic Mass 211.0895 Da

Core Moiety Salicylic Acid (2-Hydroxybenzoic acid)

Key Functional Groups Phenol, Carboxylic Acid, Tertiary Amine

Synthetic Route & Mechanistic Context[2][5][8][9]
[10][11]
To understand the impurity profile and structural logic, one must analyze the synthesis. The

compound is generated via a Mannich reaction involving salicylic acid, formaldehyde, and

dimethylamine.

Mechanistic Causality
The hydroxyl group (-OH) at position 2 is a strong ortho, para-activator. The carboxylic acid (-

COOH) at position 1 is a meta-deactivator.

Position 3 (Ortho to OH): Sterically hindered by the adjacent -COOH group but stabilized by

potential hydrogen bonding.

Position 5 (Para to OH): Sterically accessible and electronically activated by the phenol.

Experimental Outcome: Under standard reflux conditions in ethanol/water, the 5-position is

kinetically and thermodynamically favored due to steric relief, making it the major product.

However, the 3-isomer and 3,5-bis(dimethylaminomethyl) impurity are common byproducts that

necessitate rigorous structural proof.
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Figure 1: Competitive reaction pathways in the Mannich synthesis of the target molecule.
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Spectroscopic Characterization (Step-by-Step)
Mass Spectrometry (MS)
Objective: Confirm molecular weight and analyze fragmentation to verify the substituent.

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) is preferred due to the basic

amine.

Observed [M+H]⁺: m/z 212.09

Key Fragmentation Pathways (MS/MS):

Loss of Dimethylamine (-45 Da): Cleavage of the benzylic C-N bond yields a tropylium-like

cation (m/z ~167).

Decarboxylation (-44 Da): Common in salicylic acid derivatives (m/z ~168).

Combined Loss: Loss of both CO₂ and amine confirms the core substitution pattern.

Infrared Spectroscopy (IR)
Objective: Identify zwitterionic character.

Carboxylate (COO⁻): Asymmetric stretch ~1600–1580 cm⁻¹ (indicates internal salt formation

with the amine).

Phenol (Ar-OH): Broad band ~3200–3400 cm⁻¹ (often overlapped).
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Amine Salt (R₃NH⁺): Broad, multiple bands 2500–3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Elucidation
This is the definitive method for distinguishing the 5-isomer from the 3-isomer.

¹H NMR Analysis (DMSO-d₆)
The aromatic region provides the "fingerprint" for the substitution pattern.

Proton Shift (δ ppm) Multiplicity Coupling (Hz)
Assignment
Logic

H-6 7.75 Doublet (d) J ≈ 2.2

Ortho to COOH

(deshielded),

Meta to OH.

Small meta

coupling to H-4.

H-4 7.35 dd J ≈ 8.5, 2.2

Para to COOH,

Meta to OH.

Large ortho

coupling to H-3,

small meta

coupling to H-6.

H-3 6.85 Doublet (d) J ≈ 8.5

Ortho to OH

(shielded). Large

ortho coupling to

H-4.

-CH₂- 3.55 Singlet (s) -

Benzylic

methylene

connecting ring

and amine.

-N(CH₃)₂ 2.30 Singlet (s) -
Six equivalent

methyl protons.

Critical Differentiation (3-Isomer vs. 5-Isomer):
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5-Isomer (Target): Two doublets (one with fine splitting) and one dd. The coupling constants

(J ~8.5 Hz) indicate two adjacent protons (H-3/H-4) and one isolated proton (H-6).

3-Isomer: Would show a triplet (H-5) and two doublets (H-4, H-6) pattern (contiguous 3-spin

system). The absence of a triplet at ~6.8 ppm rules out the 3-isomer.

¹³C NMR & DEPT
Carbonyl (C=O): ~172 ppm.

Aromatic C-OH (C-2): ~160 ppm (deshielded).

Benzylic Carbon (Ar-CH₂-N): ~62 ppm.

N-Methyl Carbons: ~44 ppm.[1]

2D NMR Connectivity (HMBC & NOESY)
To irrefutably prove the position of the

group, we utilize Heteronuclear Multiple Bond Correlation (HMBC).

HMBC Experiment: Look for long-range coupling from the methylene protons (

3.55).

Correlation 1: Methylene protons to C-4 and C-6.

Correlation 2: Methylene protons to C-5 (quaternary).

NOESY Experiment:

5-Isomer: NOE observed between Methylene protons and H-4 / H-6.

3-Isomer: NOE would be observed between Methylene protons and the Phenolic OH (if

visible) or solely H-4.
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Figure 2: Key 2D NMR correlations establishing the substituent at the 5-position.
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Impurity Profiling & Quality Control
In a drug development context, demonstrating the absence of the 3-isomer is as important as

proving the 5-isomer.

Impurity Structural Feature
Diagnostic Signal (¹H
NMR)

3-Isomer Substituent at C-3
Triplet (or pseudo-t) at ~6.7-6.9

ppm (H-5).

3,5-Bis-substituted Substituents at C-3 & C-5

Two singlets in aromatic region

(H-4, H-6). No ortho coupling

(~8Hz).

Salicylic Acid No substituent
Multiplet 6.8–7.9 ppm (4

protons).

Protocol for Purity Analysis:
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Dissolve 10 mg sample in DMSO-d₆.

Acquire ¹H NMR with sufficient scans (ns=64) to detect minor impurities (<0.1%).

Integrate the H-3 doublet (6.85 ppm).

Check for triplet signals in the 6.7–7.0 ppm region (indicative of 3-isomer).

Check for extra singlets in the 2.2–2.8 ppm region (indicative of bis-substitution amine

methyls).
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Source:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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